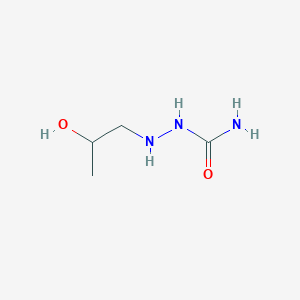![molecular formula C12H12O9 B14650590 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid CAS No. 49629-98-3](/img/structure/B14650590.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid is a chemical compound with the molecular formula C12H12O9 It is characterized by a benzene ring substituted with three carboxymethoxy groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid typically involves the reaction of benzene-1,2,3-triol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired triacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.
Reduction: Formation of benzene-1,2,3-triyltriol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid involves its ability to form stable complexes with metal ions. The carboxymethoxy groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including catalysis, drug delivery, and material science.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetic acid: Similar structure but with carboxymethoxy groups at the 1, 3, and 5 positions.
2,2’,2’'-[Benzene-1,4,5-triyltris(oxy)]triacetic acid: Similar structure but with carboxymethoxy groups at the 1, 4, and 5 positions.
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid is unique due to the specific positioning of the carboxymethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
49629-98-3 |
|---|---|
Molecular Formula |
C12H12O9 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-[2,3-bis(carboxymethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C12H12O9/c13-9(14)4-19-7-2-1-3-8(20-5-10(15)16)12(7)21-6-11(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
MVXYTRNPKSARHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(=O)O)OCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


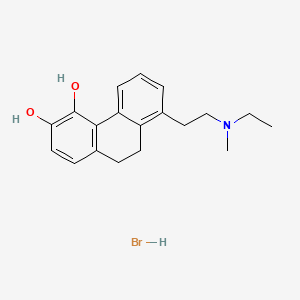
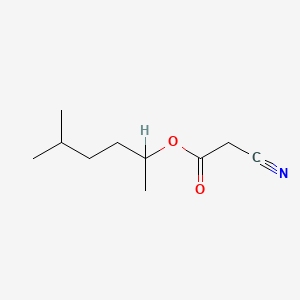

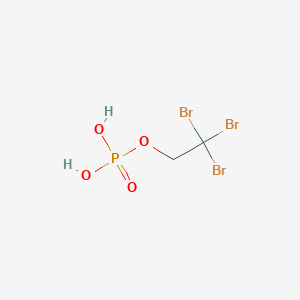
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)
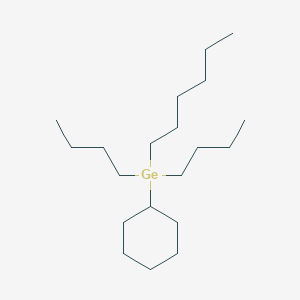
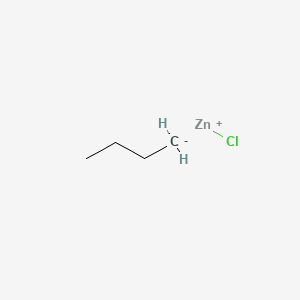
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)

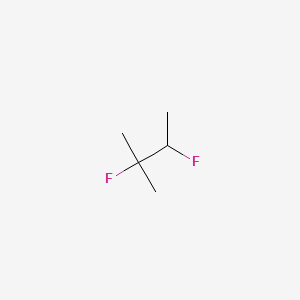
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)


